5-bromo-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These compounds are characterized by a furan ring substituted at the 2-position with an anilide. The presence of a piperidine moiety in its structure makes it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The furan ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The brominated furan is reacted with 4-(piperidin-1-ylmethyl)aniline to form the desired carboxamide. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety, which can be oxidized to form N-oxides or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
5-bromo-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furanilide with a similar structure but different substituents.
5-bromoindole-2-carboxylic acid hydrazone derivatives: Compounds with a similar brominated furan ring but different functional groups.
Uniqueness
5-bromo-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide is unique due to the presence of the piperidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c18-16-9-8-15(22-16)17(21)19-14-6-4-13(5-7-14)12-20-10-2-1-3-11-20/h4-9H,1-3,10-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHBRGUTULRKQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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